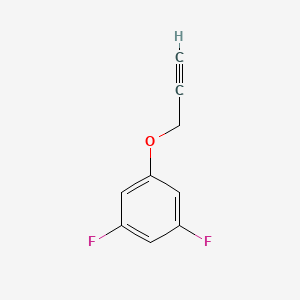
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Vue d'ensemble
Description
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₉H₆F₂O. It is characterized by a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene can be synthesized through a series of reactions involving couplings, boronates, and fluorinations. The most common method involves the reaction between 3-bromo-1,2-difluorobenzene and propargyl alcohol in the presence of palladium catalysts. The reaction conditions typically include:
Catalyst: Palladium
Solvent: Organic solvents such as ethanol or acetone
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized reaction conditions to maximize yield
Purification: Employing techniques such as distillation and recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The prop-2-yn-1-yloxy group can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of various substituted benzene derivatives.
Oxidation and reduction reactions: Formation of alcohols, ketones, or alkenes depending on the reaction conditions.
Applications De Recherche Scientifique
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Disrupt cellular processes: By interacting with cellular components, it can interfere with normal cellular functions.
Induce apoptosis: In cancer cells, it can trigger programmed cell death through various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-5-iodo-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an iodine atom instead of a fluorine atom.
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1,3-difluoro-5-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFTWFDLBJRYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














